

Vildagliptin: A Comprehensive Physicochemical Profile for the Research Professional

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vildagliptin (Standard)*

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This technical guide provides an in-depth analysis of the core physicochemical properties of vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

General Information

Vildagliptin is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.^[1] Its therapeutic effect is derived from its ability to inhibit the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) by the DPP-4 enzyme.^[2] This inhibition leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.^[3]

Identifier	Value
IUPAC Name	(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile ^[4]
CAS Number	274901-16-5 ^{[4][5]}
Molecular Formula	C ₁₇ H ₂₅ N ₃ O ₂ ^{[4][6][7]}
Molecular Weight	303.40 g/mol ^{[7][8][9]}

Physicochemical Properties

A summary of the key physicochemical properties of vildagliptin is presented in the following table. These parameters are critical for understanding the drug's behavior in various physiological and pharmaceutical contexts.

Property	Value	Method of Determination
Melting Point	148-152 °C	Differential Scanning Calorimetry (DSC)
pKa	9.03 (strongest basic)	Potentiometric Titration
LogP (Octanol/Water)	0.9	Shake-Flask Method
Water Solubility	Freely soluble	Equilibrium Solubility Measurement
Crystal Structure	Crystalline solid	X-ray Powder Diffraction (XRPD)

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of vildagliptin.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of vildagliptin using differential scanning calorimetry.

Methodology:

- Sample Preparation: Accurately weigh 3-5 mg of vildagliptin powder into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.
- Instrument Calibration: Calibrate the DSC instrument using certified indium and zinc standards for temperature and enthalpy.
- Experimental Conditions:
 - Heating Rate: 10 °C/min[10]
 - Temperature Range: 25 °C to 200 °C
 - Atmosphere: Nitrogen purge at a flow rate of 50 mL/min[11]
 - Reference: An empty, hermetically sealed aluminum pan.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[9]

pKa Determination via Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of vildagliptin by potentiometric titration.

Methodology:

- Sample Preparation: Prepare a 1 mM solution of vildagliptin in deionized water.[4][5]
- Instrument Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.[4]

- Titration Procedure:
 - Place a known volume of the vildagliptin solution into a thermostatted vessel at 25 °C.
 - Titrate the solution with a standardized 0.1 M solution of hydrochloric acid.[4][5]
 - Record the pH of the solution after each incremental addition of the titrant.
- Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[12]

LogP Determination via Shake-Flask Method (OECD 107)

Objective: To determine the octanol-water partition coefficient (LogP) of vildagliptin using the shake-flask method.[1][6][7][13]

Methodology:

- Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.
- Sample Preparation: Prepare a stock solution of vildagliptin in the aqueous phase.
- Partitioning:
 - Combine equal volumes of the n-octanol and aqueous vildagliptin solution in a separatory funnel.
 - Shake the funnel vigorously for a predetermined period to allow for partitioning equilibrium to be reached.
 - Allow the phases to separate completely.
- Analysis: Determine the concentration of vildagliptin in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.
- Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of vildagliptin in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

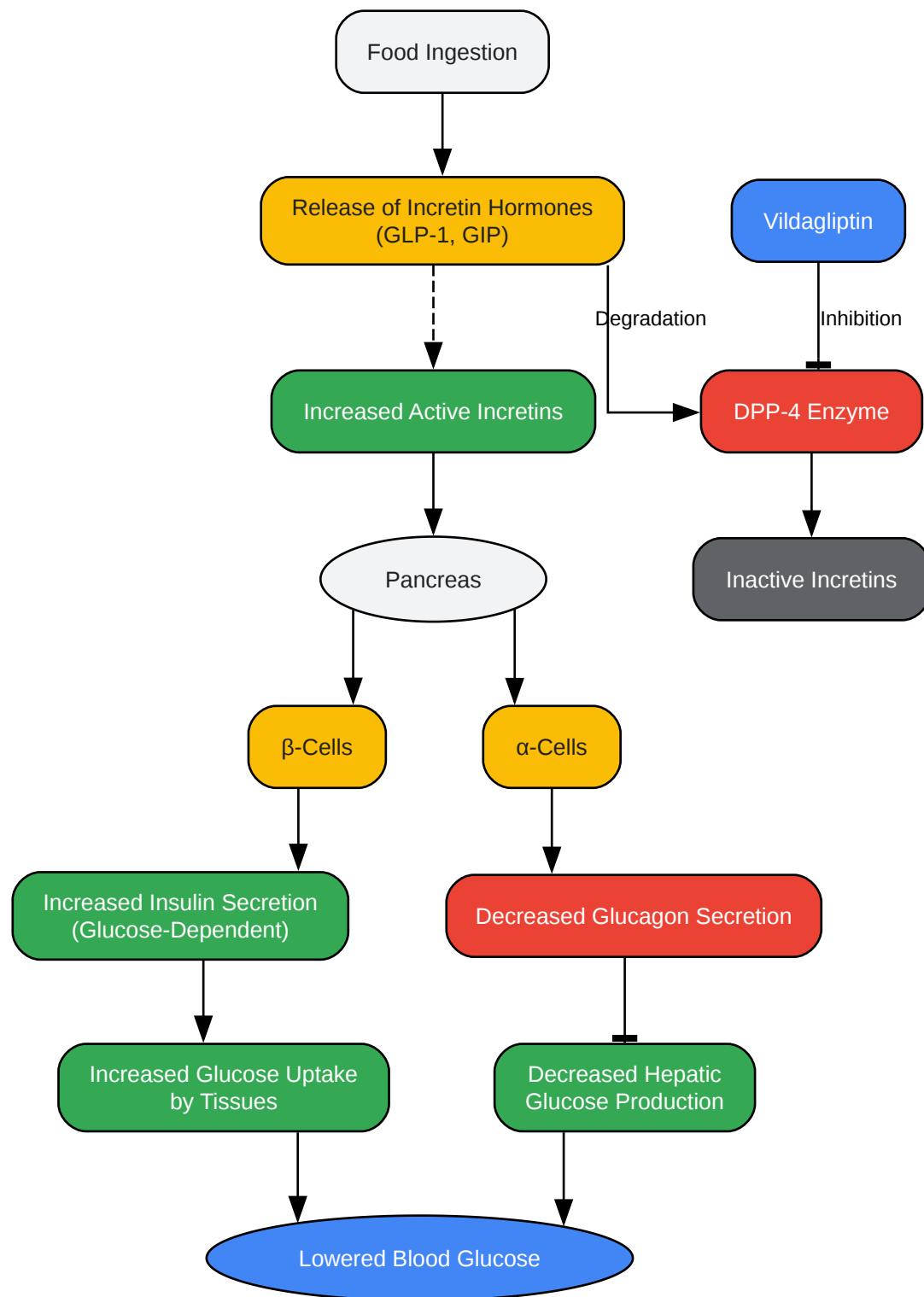
Objective: To determine the aqueous solubility of vildagliptin.

Methodology:

- Sample Preparation: Add an excess amount of vildagliptin to a known volume of deionized water in a sealed container.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Sample Processing: Filter or centrifuge the suspension to separate the undissolved solid.
- Analysis: Determine the concentration of vildagliptin in the clear supernatant using a validated analytical method, such as HPLC-UV.[\[14\]](#)
- Result: The aqueous solubility is reported as the concentration of the saturated solution.

Mechanism of Action and Signaling Pathway

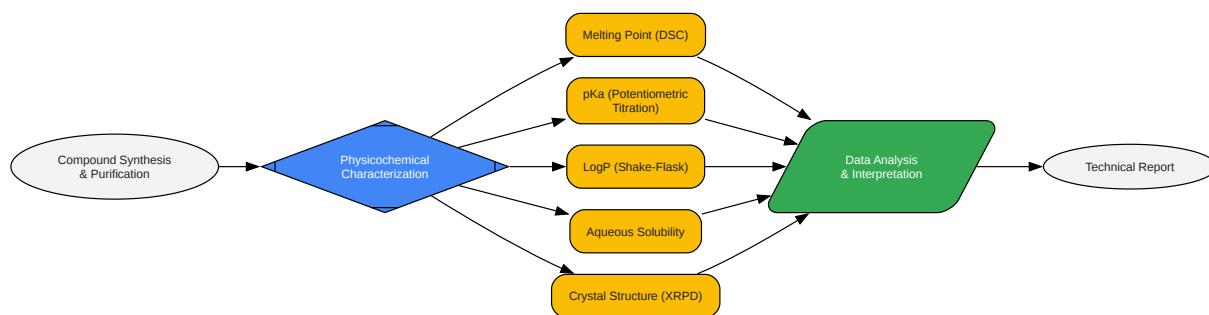
Vildagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily GLP-1 and GIP.[\[2\]](#) By inhibiting DPP-4, vildagliptin increases the circulating levels of active incretins.[\[2\]](#) This leads to a glucose-dependent increase in insulin secretion from pancreatic β -cells and a decrease in glucagon secretion from pancreatic α -cells, ultimately resulting in improved glycemic control.[\[15\]](#)

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Caption: Vildagliptin's DPP-4 inhibition pathway.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical compound like vildagliptin.



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Caption: Physicochemical characterization workflow.

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- To cite this document: BenchChem. [Vildagliptin: A Comprehensive Physicochemical Profile for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682220#vildagliptin-standard-physicochemical-properties>]

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